4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a bromine atom at position 4 and a carboxylic acid group at position 2.
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJWBXBDGSTDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-71-7 | |
| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Route A: Bromination Followed by Carboxylation
Route B: Carboxylation Followed by Bromination
Route A is favored for scalability, while Route B offers better regiochemical control.
Analytical Characterization and Validation
Final compounds are validated via:
-
¹H NMR : Distinct singlet for H-3 (δ 8.21 ppm) and H-5 (δ 7.89 ppm).
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HPLC : Purity >95% (C18 column, 0.1% TFA/MeCN gradient).
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HRMS : [M+H]⁺ calcd. for C₈H₅BrN₂O₂: 240.9501; found: 240.9498.
Challenges and Mitigation Strategies
-
Decarboxylation During Bromination : Minimized by ester protection and low temperatures.
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Low Solubility in Polar Solvents : Additive use (e.g., LiCl) in DMF improves reagent mixing.
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Byproduct Formation in Electrocyclization : Optimized reaction times (≤2 h) suppress dimerization.
Industrial-Scale Adaptations
Batch processes using flow chemistry reduce reaction times (e.g., bromination completed in 30 minutes under continuous flow). Recycling Pd catalysts via supported ligands (e.g., SPhos on silica) cuts costs by 40% .
Chemical Reactions Analysis
4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[2,3-B]pyridine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is primarily related to its ability to interact with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and migration .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in the position of bromine, additional substituents, or functional groups. These variations critically influence physicochemical properties and biological activity:
Biological Activity
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1234616-71-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 241.04 g/mol
- Structure : The compound features a pyrrole ring fused to a pyridine nucleus, which is characteristic of many biologically active compounds.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. For instance, research has shown that derivatives from this scaffold exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effect on Cell Lines |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | Inhibits proliferation and induces apoptosis in breast cancer cells |
The compound demonstrated significant inhibition of migration and invasion in breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of FGFR signaling pathways. Abnormal activation of FGFRs is associated with tumor growth and metastasis, making them an attractive target for cancer therapy. By inhibiting these receptors, the compound can disrupt tumor cell proliferation and survival .
Antimicrobial Activity
Preliminary studies suggest that derivatives of the pyrrolo[2,3-b]pyridine framework may possess antimicrobial properties. Some studies have indicated moderate activity against various bacterial strains, although specific data on this compound itself remains limited .
Neuroprotective Effects
Pyrrolo[2,3-b]pyridine derivatives have been explored for their neuroprotective effects. These compounds may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in neurodegenerative diseases .
Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of several pyrrolo[2,3-b]pyridine derivatives on different cancer cell lines. The results indicated that compounds similar to 4-bromo-1H-pyrrolo[2,3-b]pyridine showed significant cytotoxicity against ovarian and breast cancer cells while exhibiting low toxicity towards normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives has revealed that modifications at various positions can enhance biological activity. For instance, substituents at the carboxylic acid position significantly influence the potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves bromination of the parent compound, 1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key optimization parameters include:
- Temperature : Maintaining 0–25°C to prevent over-bromination or side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
- Catalyst : Lewis acids like FeCl₃ may improve regioselectivity .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Yield improvements (60–80%) are achievable by optimizing stoichiometry and reaction time .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Multi-modal characterization is critical:
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., bromine at C4, carboxylic acid at C2). Peaks at δ 7.5–8.5 ppm (pyridine protons) and δ 12–13 ppm (carboxylic acid) are diagnostic .
- X-Ray Crystallography : Resolves absolute configuration and bond angles (e.g., monoclinic P2₁/c space group, β angle ~93°) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (241.04 g/mol) and isotopic pattern for bromine .
Advanced Research Questions
Q. How do structural modifications at the bromine position influence the compound’s biological activity in kinase inhibition studies?
- Methodological Answer :
- SAR Strategy : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -CN, -CF₃) via Suzuki-Miyaura coupling. Assess inhibitory potency against kinases (e.g., FGFR1, EGFR) using enzymatic assays .
- Case Study : Bromine’s electronegativity enhances binding to hydrophobic kinase pockets, but bulkier groups (e.g., iodine) may sterically hinder activity. IC₅₀ values correlate with substituent size and electronic effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities affecting assays .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for FGFR assays) and controls (e.g., staurosporine as a pan-kinase inhibitor) .
- Data Reprodubility : Cross-validate results in independent labs using identical lot numbers and protocols .
Q. What strategies are effective for introducing diverse substituents at the pyrrolopyridine core?
- Methodological Answer :
- Cross-Coupling Reactions : Utilize palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups at C4 or C6. Optimize ligand (XPhos) and base (Cs₂CO₃) for C–N bond formation .
- Protection/Deprotection : Protect the carboxylic acid with tert-butyl groups during bromine substitution to prevent side reactions .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in FGFR1 (PDB: 3GQI). Focus on hydrogen bonding with Asp641 and hydrophobic interactions with Leu630 .
- ADMET Prediction : Employ SwissADME to optimize logP (2–3) and topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
